Ethyl 2-(1,2,3,4-tetrahydroacridine-9-carbonylamino)acetate
Overview
Description
Ethyl 2-(1,2,3,4-tetrahydroacridine-9-carbonylamino)acetate is an organic compound that belongs to the class of esters It is derived from acridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,2,3,4-tetrahydroacridine-9-carbonylamino)acetate typically involves the reaction of 1,2,3,4-tetrahydroacridine-9-carboxylic acid with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,2,3,4-tetrahydroacridine-9-carbonylamino)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alkoxides under appropriate conditions.
Major Products Formed
Hydrolysis: 1,2,3,4-tetrahydroacridine-9-carboxylic acid and ethanol.
Reduction: The corresponding alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(1,2,3,4-tetrahydroacridine-9-carbonylamino)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases due to its structural similarity to tacrine, a known acetylcholinesterase inhibitor.
Organic Electronics: The compound’s π-conjugated system makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Materials Science: It is explored for its potential in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,2,3,4-tetrahydroacridine-9-carbonylamino)acetate, particularly in medicinal applications, involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help alleviate symptoms of neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
Similar Compounds
Tacrine: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
1,2,3,4-Tetrahydroacridine-9-carboxamide: Another derivative of tetrahydroacridine with similar applications in medicinal chemistry.
Uniqueness
Ethyl 2-(1,2,3,4-tetrahydroacridine-9-carbonylamino)acetate is unique due to its ester functional group, which can be modified to create a variety of derivatives with potentially enhanced properties. Its structural similarity to tacrine also makes it a promising candidate for further research in neurodegenerative disease treatment.
Properties
IUPAC Name |
ethyl 2-(1,2,3,4-tetrahydroacridine-9-carbonylamino)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-2-23-16(21)11-19-18(22)17-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)17/h3,5,7,9H,2,4,6,8,10-11H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJFKTSUZZNDJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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